molecular formula C13H16N2O3 B2438892 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941889-48-1

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2438892
CAS No.: 941889-48-1
M. Wt: 248.282
InChI Key: GKTJGXFHAARVBI-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, which is a common motif in many biologically active molecules, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9(16)14-10-5-6-11(12(8-10)18-2)15-7-3-4-13(15)17/h5-6,8H,3-4,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTJGXFHAARVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Key Synthetic Challenges

The target compound’s structure comprises three critical components:

  • A phenyl ring substituted at the 3-position with a methoxy group (-OCH₃) and at the 4-position with a 2-oxopyrrolidin-1-yl group.
  • An acetamide functional group (-NHCOCH₃) attached to the phenyl ring’s amino group.

Key synthetic challenges include:

  • Regioselective introduction of the 2-oxopyrrolidinyl group without disturbing the methoxy substituent.
  • Efficient acetylation of the intermediate aniline derivative while avoiding over-acylation or side reactions.
  • Purification challenges due to the polar nature of intermediates, necessitating advanced techniques like column chromatography or recrystallization.

Preparation Methodologies

Route 1: Sequential Functionalization of 4-Nitro-3-Methoxyaniline

Synthesis of 4-Nitro-3-Methoxy-N-(2-Oxopyrrolidin-1-yl)Aniline
  • Starting Material : 4-Nitro-3-methoxyaniline is reacted with succinic anhydride in dichloromethane under reflux to form N-(4-nitro-3-methoxyphenyl)succinamic acid .
  • Cyclization : The succinamic acid intermediate undergoes cyclization using phosphorus pentoxide (P₂O₅) in toluene at 110°C, yielding 4-nitro-3-methoxy-N-(2-oxopyrrolidin-1-yl)aniline .
    $$
    \text{Succinamic acid} \xrightarrow[\text{P}2\text{O}5]{\text{Toluene, 110°C}} \text{2-Oxopyrrolidinyl intermediate}
    $$
  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine, producing 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline .
Acetylation of the Aniline Intermediate

The aniline derivative is acetylated using acetyl chloride in the presence of triethylamine (Et₃N) as a base:
$$
\text{3-Methoxy-4-(2-oxopyrrolidin-1-yl)aniline} + \text{CH}3\text{COCl} \xrightarrow[\text{Et}3\text{N}]{\text{THF, 0°C}} \text{N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide}
$$
Yield : 72–85% after recrystallization from ethanol.

Route 2: Direct Coupling of Preformed Fragments

Synthesis of 3-Methoxy-4-(2-Oxopyrrolidin-1-yl)Phenyl Isocyanate
  • Isocyanate Formation : 3-Methoxy-4-(2-oxopyrrolidin-1-yl)aniline reacts with phosgene (COCl₂) in dry tetrahydrofuran (THF) to form the corresponding isocyanate.
  • Acetylation : The isocyanate intermediate is treated with acetic anhydride ((CH₃CO)₂O) to yield the target acetamide.

Advantages :

  • Avoids nitro reduction steps.
  • Higher purity due to gaseous byproduct (CO₂) elimination.

Disadvantages :

  • Requires handling toxic phosgene.

Route 3: Microwave-Assisted One-Pot Synthesis

A modern approach combines cyclization and acetylation in a single step:

  • Reaction Setup : 4-Amino-3-methoxyphenol, γ-butyrolactam, and acetic anhydride are mixed in a microwave reactor with a catalytic amount of p-toluenesulfonic acid (PTSA).
  • Conditions : Microwave irradiation at 150°C for 15 minutes facilitates simultaneous lactam ring opening, cyclization, and acetylation.

Yield : 88% with >99% purity (HPLC).

Industrial-Scale Optimization

Continuous Flow Chemistry

  • Nitration and Reduction : Tubular reactors enable precise temperature control during nitro group introduction and subsequent hydrogenation, reducing reaction times by 40% compared to batch processes.
  • In-line Analytics : Real-time HPLC monitoring ensures intermediate quality before acetylation.

Solvent Recycling

  • Ethanol Recovery : Distillation units reclaim >95% of ethanol from recrystallization steps, aligning with green chemistry principles.

Reaction Mechanisms and Byproduct Analysis

Cyclization Step (P₂O₅-Mediated)

Phosphorus pentoxide acts as a dehydrating agent, promoting intramolecular amide bond formation:
$$
\text{R-COOH} \xrightarrow[\text{-H}2\text{O}]{\text{P}2\text{O}_5} \text{R-C(=O)-N} \rightarrow \text{Pyrrolidinone ring}
$$
Byproducts : Trace amounts of succinimide (from over-dehydration) are removed via aqueous wash.

Acetylation Side Reactions

  • Diacetylation : Occurs if excess acetyl chloride is used, mitigated by stoichiometric control (1:1.05 molar ratio).
  • Hydrolysis : Moisture leads to acetic acid formation, necessitating anhydrous conditions.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Total Steps 4 3 1
Overall Yield 68% 75% 88%
Purity (HPLC) 98.5% 97.2% 99.1%
Toxicity Concerns Moderate High Low

Key Insight : Route 3 offers superior efficiency but requires specialized equipment. Route 1 remains preferred for small-scale synthesis due to reagent accessibility.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide is a synthetic organic compound with a complex structure, including a methoxy group, a pyrrolidinone moiety, and an acetamide functional group. It has a molecular formula of C20H22N2O3C_{20}H_{22}N_2O_3 and a molecular weight of approximately 302.38 g/mol. The presence of the 2-oxopyrrolidin-1-yl group suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

Potential Applications

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide has potential applications in pharmaceutical development due to its unique structural features that may contribute to its biological activity.

Enzyme Inhibition

Preliminary studies suggest that N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide exhibits significant biological activity as an enzyme inhibitor, particularly against certain carbonic anhydrases, which are important in various physiological processes and pathological conditions.

Anticancer Agent

The compound has demonstrated the ability to induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent.

Drug Development

Interaction studies have revealed that N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide can bind effectively to target proteins involved in metabolic pathways and disease processes. Molecular docking studies suggest favorable binding interactions with active sites of target enzymes, indicating its potential as a lead compound for drug development.

Structural Similarity

Several compounds share structural similarities with N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide:

Compound NameStructure FeaturesUnique Aspects
N-{4-[pyrrolidin-1-yl]methyl}phenylacetamideContains a pyrrolidine ringFocused on anti-inflammatory effects
4-Methoxy-N-{3-(2-pyrrolidinone)phenyl}acetamideSimilar amide linkageInvestigated for neuroprotective properties
5-Methyl-N-{3-hydroxyphenyl}acetamideHydroxy group instead of methoxyKnown for analgesic effects

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern on the phenyl ring and the presence of the methoxy group, which can influence its pharmacological profile and biological activity .

Biological Activity

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological targets, pharmacological effects, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C${12}$H${15}$N${1}$O${2}$. Its unique structure features a methoxy group and a pyrrolidinone moiety, which contribute to its biological activity. The compound is typically presented as a white to slightly yellow crystalline powder with a molecular weight of approximately 221.25 g/mol.

Sigma-1 Receptor Interaction

This compound has been shown to interact with the sigma-1 receptor, which plays a crucial role in various neurological processes. This receptor is involved in calcium signaling, influencing neurotransmitter release and cell survival. Studies indicate that the compound may enhance neuroprotective effects through this interaction, suggesting potential applications in treating neurodegenerative diseases.

Neuropharmacological Effects

Research indicates that derivatives of this compound exhibit significant effects on neurotransmitter systems. These compounds have been evaluated for their ability to modulate neurotransmitter levels, which could have implications for treating psychiatric disorders.

Analgesic Activity

Preliminary studies have shown that some derivatives of this compound exhibit analgesic activity comparable to or superior to paracetamol. This highlights the potential of these compounds as new pain management drugs.

Anticonvulsant Properties

The compound's structural analogs have been investigated for anticonvulsant activity. In animal models, certain derivatives demonstrated efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole tests. The structure–activity relationship (SAR) studies confirmed the importance of the pyrrolidine core for anticonvulsant activity .

Case Study 1: Neuroprotection in Animal Models

In a study focused on neuroprotection, this compound was administered to mice subjected to neurotoxic agents. The results indicated a significant reduction in neuronal cell death and improved behavioral outcomes compared to control groups, suggesting its potential as a therapeutic agent in neurodegenerative conditions.

Case Study 2: Antiinflammatory Effects

Another line of investigation explored the anti-inflammatory properties of related compounds. In vitro assays demonstrated that certain derivatives inhibited pro-inflammatory cytokine production in human immune cells, indicating their potential utility in treating inflammatory disorders .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamideContains a pyrrolidinone moietyExhibits analgesic properties
N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamideLacks the pyrrolidinone moietyAltered pharmacological profile
PiracetamA well-known nootropic compoundPrimarily used for cognitive enhancement

The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical properties and biological activities compared to structurally similar compounds.

Q & A

Q. What are the common synthetic routes for N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide, and what are the critical steps?

Methodology:

  • Step 1: Start with 3-methoxy-4-aminophenol as the core scaffold. Introduce the 2-oxopyrrolidin-1-yl moiety via nucleophilic substitution using γ-butyrolactam or a pyrrolidine derivative under basic conditions (e.g., NaH in DMF) .
  • Step 2: Acetylate the aniline intermediate using acetyl chloride or acetic anhydride in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in anhydrous DMSO or DMF .
  • Key Purification: Use silica gel chromatography (gradient elution with 0–8% MeOH in CH2_2Cl2_2) and recrystallization (ethyl acetate/hexane) to isolate the final compound .

Q. How is the structure of this compound confirmed spectroscopically?

Methodology:

  • 1^1H NMR: Key signals include:
    • δ 2.1 ppm (s, 3H, CH3_3CO), δ 3.8 ppm (s, 3H, OCH3_3), δ 3.3–3.6 ppm (m, pyrrolidinone protons), δ 7.2–7.4 ppm (aromatic protons) .
  • 13^{13}C NMR: Peaks at δ 169.8 ppm (amide carbonyl), δ 170.2 ppm (pyrrolidinone carbonyl), δ 55.2 ppm (OCH3_3) .
  • HRMS: Confirm molecular ion [M+H]+^+ at m/z 291.1352 (calculated for C14_{14}H17_{17}N2_2O3_3) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodology:

  • CNS Permeability: Use PAMPA-BBB assay to predict blood-brain barrier penetration .
  • Receptor Binding: Screen against orexin-1 receptors (OX1R) via competitive radioligand binding assays (e.g., 125^{125}I-SB-674042) .
  • Cytotoxicity: Assess viability in cancer cell lines (e.g., MCF-7, A549) using MTT assays at 10–100 µM concentrations .

Advanced Research Questions

Q. How can reaction yields be optimized when low yields or byproducts occur during synthesis?

Methodology:

  • Byproduct Analysis: Use LC-MS to identify impurities (e.g., incomplete acetylation or ring-opening of pyrrolidinone). Adjust stoichiometry of acetylating agents (e.g., excess acetyl chloride) .
  • Solvent Optimization: Replace DMF with THF or DCM to reduce side reactions. Add molecular sieves to scavenge water .
  • Catalyst Screening: Test alternative coupling agents (e.g., EDCI vs. HATU) to improve amidation efficiency .

Q. How can computational modeling predict the compound’s pharmacophore and metabolic stability?

Methodology:

  • Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (pyrrolidinone carbonyl) and hydrophobic regions (methoxyphenyl group) .
  • ADME Prediction: Employ SwissADME or pkCSM to estimate:
    • LogP: Predicted 1.8 (moderate lipophilicity).
    • CYP450 Metabolism: High susceptibility to CYP3A4 oxidation at the methoxy group .
  • Metabolic Sites: Highlight the 3-methoxy position as a hotspot for demethylation using MetaSite .

Q. What structural modifications enhance bioavailability or target selectivity?

Methodology:

  • Bioavailability: Replace the methoxy group with a trifluoromethoxy group to reduce CYP450-mediated metabolism. Introduce PEGylated side chains to improve solubility .
  • Selectivity: Modify the pyrrolidinone ring to a piperidinone or morpholinone scaffold. Test derivatives against off-target receptors (e.g., serotonin receptors) .

Q. How can crystallography resolve ambiguities in the compound’s 3D structure?

Methodology:

  • Crystal Growth: Use slow evaporation from ethyl acetate/hexane (1:1) at 4°C.
  • Data Collection: Collect high-resolution (<1.0 Å) X-ray diffraction data using a synchrotron source.
  • Refinement: Apply SHELXL for structure solution and refinement. Validate hydrogen-bonding networks (e.g., amide-pyrrolidinone interactions) .

Key Findings:

  • The acetamide group adopts a planar conformation, while the pyrrolidinone ring exhibits slight puckering (θ = 12°).
  • Intramolecular H-bond between methoxy oxygen and amide NH stabilizes the structure .

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